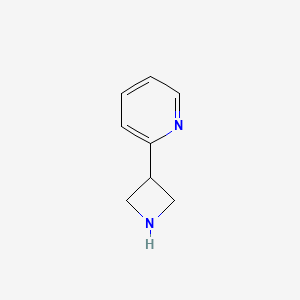

2-(Azetidin-3-yl)pyridine

Description

Significance of Azetidine (B1206935) and Pyridine (B92270) Heterocycles in Medicinal Chemistry

Both azetidine and pyridine are independently recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds.

The azetidine ring , a four-membered nitrogen-containing heterocycle, offers several advantages in drug design. vulcanchem.com Its strained nature can lead to enhanced binding affinity with target proteins, while the nitrogen atom acts as a basic center and a potential hydrogen bond donor or acceptor. vulcanchem.com The rigid geometry of the azetidine ring provides a unique spatial arrangement of substituents, which can be exploited to optimize interactions with biological targets. vulcanchem.com Furthermore, azetidine-containing compounds have shown promise in a variety of therapeutic areas, including the central nervous system. vulcanchem.com

The pyridine moiety is a common scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-stacking, and metal coordination. vulcanchem.com The nitrogen atom in the pyridine ring influences its electronic distribution and basicity, which can be fine-tuned by the addition of substituents. vulcanchem.com Pyridine derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties. nih.govijnrd.orgmdpi.com The incorporation of a pyridine ring can also improve the water solubility of a molecule, a desirable property for drug candidates. mdpi.com

The combination of these two heterocycles in 2-(Azetidin-3-yl)pyridine and its derivatives has led to the exploration of their potential as inhibitors of various enzymes and receptors, as well as their use in the synthesis of more complex therapeutic agents. evitachem.comsmolecule.com

Overview of Four-Membered Nitrogen Heterocycles in Biological Contexts

Four-membered nitrogen-containing heterocycles, such as azetidines and β-lactams (2-azetidinones), are of significant interest in medicinal chemistry due to their unique chemical properties and biological activities. nih.govnih.gov These strained ring systems are found in both natural and synthetic compounds with a broad range of therapeutic applications. medwinpublishers.com For instance, the β-lactam ring is the cornerstone of one of the most important classes of antibiotics. nih.gov

The inherent ring strain of these four-membered structures, such as azetidine with a ring strain of 25.2 kcal/mol, contributes to their reactivity and can be harnessed for specific chemical transformations. rsc.org This strain also imparts a defined three-dimensional geometry that can be advantageous for binding to biological targets. nih.gov Research has shown that four-membered nitrogen heterocycles can serve as bioisosteres for other functional groups, offering a strategy to modulate the physicochemical and pharmacological properties of a molecule. nih.govacs.org Their constrained conformation can also lead to increased metabolic stability compared to larger ring systems. acs.org

Research Landscape and Challenges in Azetidine-Pyridine Chemistry

The synthesis of molecules containing an azetidine ring, including this compound, presents notable challenges primarily due to the ring strain of the four-membered heterocycle. medwinpublishers.comresearchgate.net The formation of the azetidine ring can be difficult, with competing side reactions such as elimination often occurring. acs.org Synthetic strategies typically involve intramolecular cyclization or cycloaddition reactions, which require careful control of reaction conditions to achieve good yields. medwinpublishers.comrsc.org

Despite these synthetic hurdles, the field has seen significant advancements. Researchers have developed various methods for the preparation of azetidine derivatives, including the use of specialized reagents and catalysts. medwinpublishers.com For instance, the synthesis of this compound derivatives may involve the attachment of a pre-formed azetidine ring to a pyridine moiety through nucleophilic substitution or other coupling reactions. evitachem.comvulcanchem.com

The current research landscape is focused on several key areas:

Development of more efficient and scalable synthetic routes to access a wider variety of substituted azetidine-pyridine compounds. vulcanchem.com

Exploration of the structure-activity relationships of these compounds to identify key structural features responsible for their biological activity. vulcanchem.com

Investigation of their potential as therapeutic agents in areas such as oncology, infectious diseases, and neurology. evitachem.comvulcanchem.com

The unique structural and electronic properties of this compound and its analogues continue to make them attractive targets for chemical and pharmacological research, with ongoing efforts to overcome the synthetic challenges and fully unlock their therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-4-10-8(3-1)7-5-9-6-7/h1-4,7,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWMJKZHVDFSHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663710 | |

| Record name | 2-(Azetidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687993-73-3 | |

| Record name | 2-(Azetidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of 2 Azetidin 3 Yl Pyridine Derivatives

Ring Opening Reactions

The strained nature of the azetidine (B1206935) ring makes it a valuable precursor for synthesizing highly functionalized nitrogen-containing compounds through ring-opening reactions. rsc.org These reactions typically proceed via cleavage of the C-N bonds and are often facilitated by activating the azetidine nitrogen.

Azetidines are generally stable but can undergo nucleophilic ring-opening when the nitrogen atom is activated, for instance, through Lewis acid catalysis or by conversion into a quaternary ammonium (B1175870) salt. magtech.com.cn For derivatives of 2-(azetidin-3-yl)pyridine, the pyridine (B92270) ring acts as an unsaturated substituent. In such cases, cleavage of the C-N bond between the nitrogen and the carbon bearing the substituent is often favored due to the conjugative effects that stabilize the transition state. magtech.com.cn The regioselectivity of the nucleophilic attack is primarily governed by electronic effects. Nucleophiles tend to attack the carbon atom adjacent to the nitrogen that is attached to an aryl group. magtech.com.cn

However, the outcome can be influenced by the nature of the nucleophile. Sterically bulky or potent nucleophiles may preferentially attack the less substituted carbon atom adjacent to the nitrogen, a process controlled by steric hindrance. magtech.com.cn Azetidines with a basic ring nitrogen can also undergo ring cleavage to yield 3-halo-1-aminopropane derivatives when treated with agents like alkyl bromides and acyl chlorides. researchgate.net The rate of this cleavage is often determined by how quickly the azetidine nitrogen is quaternized. researchgate.net In some instances, glutathione (B108866) S-transferases can catalyze an unusual ring-opening of azetidinyl compounds through nucleophilic attack by glutathione, without prior bioactivation. researchgate.net

| Reaction Type | Activating Agent/Catalyst | Nucleophile | General Product | Controlling Factors |

| Nucleophilic Ring Opening | Lewis Acid | Aryl Grignards, Amines, Thiols | γ-Amino compounds | Electronic Effects |

| Nucleophilic Ring Opening | Quaternization (e.g., with Alkyl Halides) | Halide ion | 3-Halo-1-aminopropane derivatives | Rate of quaternization |

| Biocatalytic Ring Opening | Glutathione S-transferases | Glutathione | Glutathione conjugate | Enzyme catalysis |

Ring Expansion Reactions

Ring expansion reactions provide a pathway from the strained four-membered azetidine ring to more stable five- or six-membered heterocycles like pyrrolidines and piperidines. medwinpublishers.commagtech.com.cn Similar to ring-opening reactions, these transformations often require activation of the azetidine ring.

Electrophilic activation of the azetidine nitrogen can initiate successive ring-expansion reactions, yielding highly functionalized nitrogen-containing compounds. rsc.org These reactions are a key feature of the reactivity of unsymmetrical azetidines. magtech.com.cn One documented pathway for ring expansion involves the reaction of N-tosylaziridines with bromonitromethane (B42901) to form 2-nitroazetidines, which can be seen as a related transformation, although it starts from an aziridine (B145994). medwinpublishers.com A more direct example involves the heating of iodomethyl azetidines, which can lead to the formation of pyrrolidines with complete stereocontrol. medwinpublishers.com This suggests that a suitably functionalized this compound derivative could undergo a similar intramolecular rearrangement to form a pyrrolidinyl-pyridine structure.

| Starting Material Type | Reaction Condition/Reagent | Product Type | Significance |

| Iodomethyl-azetidines | Heating | Pyrrolidines | Forms five-membered rings with stereocontrol. medwinpublishers.com |

| Activated Azetidines | Electrophilic activation | Functionalized larger rings (e.g., pyrrolidines, piperidines) | Provides access to more stable heterocyclic systems. rsc.org |

Nucleophilic and Electrophilic Transformations

The this compound scaffold possesses multiple sites for both nucleophilic and electrophilic attack, involving the azetidine nitrogen, the pyridine ring, and any functional groups attached.

The nitrogen atom of the azetidine ring can act as a nucleophile, enabling reactions such as acylation or electrophilic substitution. evitachem.com Conversely, the pyridine ring, particularly when substituted with electron-withdrawing groups, can undergo nucleophilic substitution. For example, in 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one, the trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, making them susceptible to nucleophilic attack. smolecule.com

Electrophilic aromatic substitution can occur on the pyridine ring. smolecule.com The reactivity and selectivity of the pyridine moiety towards electrophiles are often low, but can be significantly enhanced by converting the pyridine to a pyridine N-oxide. researchgate.net This activation facilitates electrophilic and nucleophilic substitutions, primarily at the 2- and 4-positions. researchgate.net Subsequent deoxygenation yields the desired substituted pyridine derivative. researchgate.net

| Ring System | Transformation Type | Reagent/Condition | Example Product Feature |

| Azetidine | Nucleophilic Attack by Nitrogen | Acylating agents | N-acylated azetidine evitachem.com |

| Pyridine | Nucleophilic Substitution | Nucleophiles (on activated rings, e.g., with CF3 group) | Substitution of leaving group on pyridine ring smolecule.com |

| Pyridine | Electrophilic Substitution | Electrophiles (often on N-oxide activated ring) | Functionalization at 2- or 4-position of pyridine researchgate.net |

| Azetidine | Nucleophilic Displacement | Nucleophiles (on functionalized side chain) | Functionalization of a side chain, e.g., iodomethyl group medwinpublishers.com |

Transition Metal-Mediated Reactivity

Transition metal catalysis offers powerful methods for functionalizing this compound derivatives, including C-H activation, cross-coupling reactions, and catalyzed ring-opening.

The pyridine nitrogen can act as a directing group for ortho-C–H functionalization of the pyridine ring. Palladium- and copper-based catalysts have been employed for the C-H amidation of 2-phenylpyridine, and similar strategies could be applied to this compound. acs.org Ruthenium catalysts have been used for the meta-selective C–H activation of arenes bearing N-directing groups. acs.org This suggests the possibility of functionalizing the pyridine ring at positions other than ortho, depending on the choice of metal and directing group strategy.

Furthermore, if the pyridine ring is halogenated, it can participate in transition metal-catalyzed cross-coupling reactions. The Suzuki–Miyaura cross-coupling, a palladium-catalyzed reaction, is a versatile method for forming carbon-carbon bonds between a halide and a boronic acid, and has been used on azetidine-heterocycle hybrids. mdpi.com Transition metals can also catalyze elimination ring-opening reactions of azetidines. magtech.com.cn

| Reaction Type | Metal Catalyst (Example) | Reactant Type | Transformation |

| C-H Amination | Copper, Rhodium | N-coordinating arenes | ortho-Amination of the pyridine ring acs.org |

| C-H Alkylation | Ruthenium | N-directing group arenes, Alkyl halides | meta-Alkylation of the pyridine ring acs.org |

| Suzuki–Miyaura Coupling | Palladium | Halogenated pyridine, Boronic acid | C-C bond formation at the pyridine ring mdpi.com |

| Eliminating Ring-Opening | Transition Metal | Azetidine | Cleavage of the azetidine ring magtech.com.cn |

Structure Activity Relationship Sar Studies of 2 Azetidin 3 Yl Pyridine Analogs

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, within analogs of 2-(Azetidin-3-yl)pyridine is a critical determinant of their biological activity. Research has consistently shown that different stereoisomers of the same compound can exhibit vastly different potencies and selectivities for their biological targets.

For instance, in a series of 3,6-diazabicyclo[3.2.0]heptane-derived pyridine (B92270) analogues, the absolute stereochemistry at the bridgehead carbons (1S,5S vs. 1R,5R) dictates the subtype selectivity for nicotinic acetylcholine (B1216132) receptors (nAChRs). Most ligands with a (1S,5S)-absolute stereochemistry are generally selective for the hα4β2 nAChR subtype. lookchem.com In contrast, compounds with a (1R,5R)-absolute stereochemistry present a more complex SAR, with some, like (1R,5R)-38 and (1R,5R)-40, being potent and selective hα4β2 nAChR agonists, while others, such as (1R,5R)-39, (1R,5R)-41, and (1R,5R)-42, show significantly more potent activity at the hα3β4 nAChR subtype. lookchem.com

Similarly, in the development of antimalarial agents based on a bicyclic azetidine (B1206935) scaffold, stereochemistry was found to be crucial. Out of eight possible stereoisomers of the parent compound BRD3444, only two, (2S,3R,4R) and (2R,3R,4R), were active against a multidrug-resistant strain of P. falciparum. acs.org This finding suggested that the substituent at the C2 position was not essential for activity, leading to the development of a more streamlined analog, BRD3914, which retained significant antimalarial activity. acs.org The synthesis of all four stereoisomers of this class of compounds was enabled by a stereospecific C(sp³)–H arylation of azetidines. acs.org

The importance of stereochemistry is further highlighted in studies of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. For the para-methyl phenoxy sulfonamide 34, the stereochemistry at the pseudoasymmetric carbon in position 3 of the azabicyclic system was confirmed to affect h-NAAA inhibition. acs.org The endo-isomer (20) of an azabicyclo[3.2.1]octane sulfonamide showed submicromolar activity, whereas the corresponding exo-diastereoisomer (21) was devoid of any activity. acs.org

These examples underscore that a precise spatial orientation is often required for optimal interaction with the target protein, and subtle changes in stereochemistry can lead to significant differences in biological outcomes.

Influence of Substituent Effects on Pyridine Moiety

Modifications to the pyridine ring of this compound analogs have a profound impact on their biological activity, influencing potency, selectivity, and pharmacokinetic properties. The electronic properties and steric bulk of substituents on the pyridine ring can alter the molecule's ability to bind to its target.

In the context of nicotinic acetylcholine receptor (nAChR) ligands, substitutions on the pyridine ring have been extensively studied. For example, the addition of a 6-chloro substituent to the pyridine ring in the stereoisomer of one compound led to ABT-594, a potent analgesic agent. nih.gov However, this modification also resulted in insufficient selectivity against the α3β4*-nAChR, leading to undesirable side effects. nih.gov In another series of 3,6-diazabicyclo[3.2.0]heptanes, 6-bromo, 6-chloro, and 6-methyl substituents on the pyridine ring generally led to increased binding affinities and improved functional activities at the α4β2 nAChR subtype. lookchem.com Conversely, ligands with oxazol-2-yl and 1-methyl-imidazol-4-yl substituents at the 5-position of the pyridine ring lacked agonist activity at either hα4β2 or hα3β4 nAChR subtypes. lookchem.com

The position of the substituent on the pyridine ring is also critical. In a series of NAAA inhibitors, a para-methyl-substituted phenoxy sulfonamide displayed potent inhibitory activity, while the corresponding ortho- and meta-methyl-phenoxy analogues showed a significant drop in activity. acs.org This highlights the sensitivity of the binding pocket to the placement of substituents.

Furthermore, the introduction of substituents to an amino group on the pyridine ring of certain analogs has been shown to yield potent and selective ligands for the α4β2-nAChR. nih.gov For instance, compound 64, a 3-alkoxy-5-aminopyridine derivative, demonstrated high binding affinity and selectivity for the rat α4β2-nAChR. nih.govnih.gov

The following table summarizes the effects of various substituents on the pyridine moiety on the biological activity of this compound analogs.

| Substituent | Position on Pyridine Ring | Effect on Biological Activity | Compound Series | Reference |

| 6-Chloro | 6 | Increased potency; insufficient selectivity | Nicotinic Analgesic (ABT-594) | nih.gov |

| 6-Bromo, 6-Chloro, 6-Methyl | 6 | Increased binding affinity and functional activity | 3,6-Diazabicyclo[3.2.0]heptanes | lookchem.com |

| Oxazol-2-yl, 1-Methyl-imidazol-4-yl | 5 | Lack of agonist activity | 3,6-Diazabicyclo[3.2.0]heptanes | lookchem.com |

| para-Methyl (on phenoxy) | 4 | Potent inhibitory activity | NAAA Inhibitors | acs.org |

| ortho-Methyl, meta-Methyl (on phenoxy) | 2 or 3 | Decreased activity | NAAA Inhibitors | acs.org |

| Amino group substituents | 5 | Potent and selective α4β2-nAChR ligands | 3-Alkoxy-5-aminopyridine derivatives | nih.govnih.gov |

These findings demonstrate that careful selection and placement of substituents on the pyridine ring are essential for optimizing the pharmacological profile of this compound analogs.

Role of Azetidine Substitution Patterns

In the development of antimicrobial agents, a series of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one compounds were synthesized. nih.govscirp.org Within this series, compounds with a 4-fluorophenyl or 4-chlorophenyl group at the 1-position of the azetidinone ring showed the most potent activity against various bacterial and fungal strains. scirp.orgresearchgate.net This indicates that the nature of the substituent on the azetidine nitrogen is a key determinant of antimicrobial efficacy.

The size of the azacycle itself can also be a factor. In a series of 3-alkoxy-5-aminopyridine-based nAChR ligands, a comparison between four-membered (azetidine) and five-membered (pyrrolidine) ring analogs revealed that while ring size had some impact on affinity, the modification was not considered significant. nih.gov However, the presence of an N-methyl group on the azetidine ring was found to reduce binding affinity, suggesting that an unsubstituted azetidine nitrogen is preferred in this series. nih.gov

Furthermore, the position of attachment to the azetidine ring is critical. In a study of 3,6-diazabicyclo[3.2.0]heptane analogues as nAChR agonists, the 3-N-pyridinyl-substituted series were generally more potent in both binding and functional assays compared to the 6-N-substituted series. lookchem.com This highlights the importance of the regiochemistry of the azetidine core.

The table below provides examples of how azetidine substitution patterns influence biological activity.

| Substitution | Position on Azetidine Ring | Effect on Biological Activity | Compound Series | Reference |

| 4-Fluorophenyl | 1 | Potent antimicrobial activity | 3-Chloro-4-(pyridin-3-yl)azetidin-2-ones | scirp.orgresearchgate.net |

| 4-Chlorophenyl | 1 | Potent antimicrobial activity | 3-Chloro-4-(pyridin-3-yl)azetidin-2-ones | scirp.orgresearchgate.net |

| N-Methyl | 1 | Reduced binding affinity | 3-Alkoxy-5-aminopyridine-based nAChR ligands | nih.gov |

| Pyridinyl | 3 | More potent nAChR agonists | 3,6-Diazabicyclo[3.2.0]heptanes | lookchem.com |

| Pyridinyl | 6 | Less potent nAChR agonists | 3,6-Diazabicyclo[3.2.0]heptanes | lookchem.com |

These findings illustrate that modifications to the azetidine ring, including the nature and position of substituents, are a powerful tool for fine-tuning the biological properties of this compound analogs.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for optimizing lead compounds and exploring new chemical space. scispace.comresearchgate.net These approaches involve replacing a core molecular structure or a functional group with another that maintains similar biological activity while potentially improving other properties like selectivity, metabolic stability, or patentability. scispace.comresearchgate.net

In the context of this compound analogs, scaffold hopping has been successfully employed. For instance, in the development of mGlu2 receptor positive allosteric modulators (PAMs), a spiro-oxindole piperidine (B6355638) scaffold was identified as a hit. Through scaffold hopping, the 3-(azetidin-3-yl)-1H-benzimidazol-2-one was identified as a bioisosteric replacement for the spiro-oxindole piperidine core. nih.gov This new scaffold not only showed comparable mGlu2 PAM activity but also exhibited improved metabolic stability. nih.gov

Bioisosteric replacements of the pyridine ring have also been explored. In the development of NAAA inhibitors, replacing the pyrazine (B50134) ring in a lead compound with a pyridine ring resulted in slightly improved activity. acs.org Further replacement with a more lipophilic phenyl ring led to a significant increase in potency. acs.org This demonstrates that while the pyridine ring is a key component, other aromatic systems can serve as effective bioisosteres.

The concept of bioisosterism also extends to the azetidine ring. In a series of nAChR ligands, the replacement of the azetidine ring with a pyrrolidine (B122466) ring was investigated. nih.gov While this specific modification led to a decrease in binding affinity, it highlights the ongoing exploration of different cyclic amines as bioisosteric replacements.

The following table presents examples of scaffold hopping and bioisosteric replacements for this compound analogs.

| Original Scaffold/Group | Replacement Scaffold/Group | Biological Target/Activity | Outcome | Reference |

| Spiro-oxindole piperidine | 3-(Azetidin-3-yl)-1H-benzimidazol-2-one | mGlu2 Receptor PAM | Comparable activity, improved metabolic stability | nih.gov |

| Pyrazine ring | Pyridine ring | NAAA Inhibitor | Slightly improved activity | acs.org |

| Pyrazine ring | Phenyl ring | NAAA Inhibitor | Significantly improved potency | acs.org |

| Azetidine ring | Pyrrolidine ring | nAChR Ligand | Decreased binding affinity | nih.gov |

Biological Activities and Pharmacological Investigations of 2 Azetidin 3 Yl Pyridine Derivatives

Antimicrobial Spectrum

Derivatives of 2-(azetidin-3-yl)pyridine have demonstrated a broad range of antimicrobial activities, including antibacterial, antifungal, and antitubercular properties. These activities are often attributed to the unique structural combination of the pyridine (B92270) and azetidine (B1206935) moieties, which can interact with various microbial targets.

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli)

The antibacterial potential of pyridine-containing azetidin-2-one (B1220530) derivatives has been a subject of significant research. nih.govscirp.orgscirp.orgijbpas.comnih.gov Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-ones were synthesized and screened for their antibacterial effects. nih.govscirp.org Among these, compounds with specific substitutions on the phenyl ring, such as 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one and 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one, were found to be particularly potent against various bacterial strains, including Staphylococcus aureus and Escherichia coli. scirp.orgscirp.orgresearchgate.netmdpi.com

The antibacterial efficacy is often compared to standard antibiotics like Streptomycin. researchgate.net Research indicates that the presence and nature of substituents on the azetidine and pyridine rings play a crucial role in determining the potency and spectrum of antibacterial action. researchgate.net For example, some newly synthesized pyridine derivatives containing an azetidine-2-one moiety have shown inhibitory activity against various bacterial strains. scirp.org

Table 1: Antibacterial Activity of Selected this compound Derivatives (This table is interactive. Click on headers to sort.)

Antifungal Activity (e.g., against Aspergillus niger, Penicillium rubrum)

In addition to their antibacterial properties, this compound derivatives have been investigated for their effectiveness against various fungal pathogens. ijbpas.com The antifungal activity of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one derivatives has been screened against fungi such as Aspergillus niger and Penicillium rubrum. nih.gov Similar to the antibacterial findings, the 3-chloro-1-(4-fluorophenyl) and 3-chloro-1-(4-chlorophenyl) substituted derivatives of 4-(pyridin-3-yl)azetidin-2-one (B8552952) demonstrated significant antifungal activity. scirp.orgscirp.orgresearchgate.netmdpi.com

The antifungal efficacy of these compounds is often evaluated against standard antifungal agents like Fluconazole. nih.govresearchgate.net The research suggests that the azetidin-2-one ring, in combination with the pyridine moiety, is a key pharmacophore for antifungal action. scirp.org

Table 2: Antifungal Activity of Selected this compound Derivatives (This table is interactive. Click on headers to sort.)

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

The global health challenge posed by tuberculosis has spurred the search for novel therapeutic agents. Azetidine derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis. ijbpas.com A series of azetidine derivatives, termed BGAz, have demonstrated potent bactericidal activity with MIC99 values below 10 μM against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. mdpi.com

These compounds are believed to exert their effect by interfering with the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall. mdpi.com Notably, some azetidin-2-one derivatives have shown moderate to good anti-tubercular activity, with specific compounds exhibiting MIC values as low as 0.78 and 1.56 microg/mL against the M. tuberculosis H(37)Rv strain. ijbpas.com The antitubercular potential of these compounds highlights their importance in the development of new drugs to combat tuberculosis. ijbpas.com

Antineoplastic and Antiproliferative Potency

The quest for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, including those containing pyridine and azetidine rings. Pyridine derivatives, in general, are known to possess antitumor properties. researchgate.netmdpi.com The incorporation of an azetidine ring can further enhance this activity.

Research has shown that certain 3-vinyl-β-lactams (2-azetidinones) act as tubulin polymerization inhibitors and exhibit potent antiproliferative effects in breast cancer cells. While not directly this compound derivatives, this highlights the potential of the azetidinone scaffold in cancer therapy. Some azetidine derivatives have also been found to have cytotoxic activity against tumor cells. ijsr.net

Furthermore, novel pyrazolo[3,4-b]pyridine derivatives, which include azetidin-2-one moieties, have been synthesized and evaluated for their antiproliferative activity. Some of these compounds displayed remarkable cytotoxic activities against hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF7) cells.

Analgesic Efficacy

While the pyridine nucleus is a component of many compounds with analgesic properties, specific data on the analgesic efficacy of this compound derivatives is limited. scirp.orgresearchgate.netmdpi.com However, broader research into related structures offers some insights. For instance, some azetidinone derivatives have been tested for their analgesic activity, with certain compounds showing significant inhibition of writhing reflexes in mice. smolecule.com

Additionally, some azetidine derivatives are considered analogues of the pain medication Meperidine. ijsr.net The potential for azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride (B599025) and similar structures to act as inhibitors of monoacylglycerol lipase (B570770), which is involved in the endocannabinoid system, suggests a possible role in treating pain and inflammation. nih.gov A study on 3-alkoxy-5-aminopyridine derivatives, which share structural similarities, reported that one compound, while not having high affinity for nicotinic acetylcholine (B1216132) receptors, did show promising analgesic activity in a hot-plate test in mice. Further targeted research is necessary to fully elucidate the analgesic potential of this compound derivatives.

Enzyme Modulation and Inhibition

The ability of this compound derivatives to modulate the activity of various enzymes is a key aspect of their pharmacological profile. The strained azetidine ring can mimic natural amino acids like proline, allowing these compounds to interact with the active sites of enzymes.

One area of investigation is the inhibition of phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes and mycobacterial cell wall synthesis. ijbpas.com Chloro substitution on the aryloxy acid part of some azetidin-2-one series has been shown to enhance both antimycobacterial action and PLA2 inhibition. ijbpas.com

Furthermore, azetidine-2-one based compounds have been developed as potent and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. nih.gov The introduction of a pyridine system into the azetidin-2-one core has been explored in this context. Molecular docking studies and enzymatic assays have provided insights into the enantioselective interaction of these compounds with MAGL.

The diverse biological activities of this compound derivatives make them a compelling scaffold for the development of new therapeutic agents. Further research into their structure-activity relationships and mechanisms of action will be crucial in realizing their full pharmacological potential.

Protein Kinase C Inhibition

Receptor Interactions and Ligand Activity

Derivatives containing the this compound motif have demonstrated significant activity as ligands for various G protein-coupled receptors (GPCRs) and ligand-gated ion channels, highlighting their potential in neuroscience and other therapeutic areas.

Derivatives featuring an azetidinylmethoxy-pyridine core are among the most potent and selective ligands for the α4β2 subtype of the neuronal nicotinic acetylcholine receptor (nAChR). tandfonline.com These receptors are ligand-gated ion channels that are widely distributed in the brain and are involved in regulating neurotransmitter release and neuronal excitability. nih.gov

Compounds such as A-85380 (3-[(S)-2-azetidinylmethoxy]pyridine) and its fluorinated analog, F-A-85380, exhibit high binding affinity for the α4β2 nAChR, with Ki values in the picomolar range. capes.gov.br Further modifications led to Sazetidine-A (AMOP-H-OH), a partial agonist with high selectivity for α4β2 over other nAChR subtypes like α3β4. nih.govnih.gov Another analog, ZW-104, showed a very high binding affinity for rat α4β2 nAChRs (Ki = 0.2 nM) and exceptional selectivity over the α3β4 subtype. snmjournals.org This high selectivity for the α4β2 subtype is a critical feature, as the α3β4 subtype is associated with undesirable autonomic side effects. tandfonline.com

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity | Activity Type |

| F-A-85380 | Human α4β2 nAChR | 48 pM ([³H]cytisine) / 46 pM ([³H]epibatidine) capes.gov.br | Selective for α4β2 capes.gov.br | Agonist capes.gov.br |

| Sazetidine-A (AMOP-H-OH) | Human α4β2 nAChR | High Potency nih.gov | High selectivity for α4β2 over α3β4* nih.gov | Partial Agonist nih.govnih.gov |

| ZW-104 | Rat α4β2 nAChR | 0.2 nM snmjournals.org | ~28,000-fold vs. α3β4 nAChR snmjournals.org | Agonist snmjournals.org |

| A-85380 | Human α4β2 nAChR | Potent capes.gov.br | Selective for α4β2 capes.gov.br | Agonist capes.gov.br |

This table displays the in vitro binding properties of key azetidinylmethoxy-pyridine derivatives at nAChRs.

The this compound scaffold has been instrumental in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGlu2). nih.gov mGlu2 PAMs are promising therapeutic agents for central nervous system disorders characterized by excessive glutamatergic neurotransmission, as they can enhance the effect of the endogenous ligand glutamate. nih.govresearchgate.net

Through a scaffold hopping strategy starting from weak triazolopyridine hits, a novel series of 3-(azetidin-3-yl)-1H-benzimidazol-2-ones was identified. nih.govresearchgate.net Medicinal chemistry optimization of this series led to potent, selective, and brain-penetrant mGlu2 PAMs. nih.gov The optimization focused on improving both functional activity and metabolic stability. nih.gov

| Compound | mGluR2 PAM (EC₅₀, μM) | hPAM (EC₅₀, μM) |

| 21 | 0.13 | 0.16 |

| 22 | 0.081 | 0.13 |

| 23 | 0.10 | 0.12 |

| 24 | 0.038 | 0.037 |

| 25 | 0.026 | 0.027 |

| 26 | 0.034 | 0.036 |

This table shows the functional activity for representative 3-(azetidin-3-yl)-1H-benzimidazol-2-one mGluR2 PAMs. Data sourced from nih.gov.

Derivatives containing an amino-azetidine moiety have been successfully developed as high-affinity agonists for the histamine (B1213489) H3 receptor (H3R). nih.gov The H3R is a GPCR that acts as both an auto- and heteroreceptor, regulating the release of histamine and other neurotransmitters in the brain. nih.gov While most H3R agonists have historically been based on an imidazole (B134444) ring, a screening campaign identified the non-imidazole 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine as a partial H3R agonist. nih.govacs.org

Subsequent optimization of this pyrimidine-based scaffold led to the discovery of several potent, non-imidazole full agonists. nih.gov The key compound VUF16839 was identified with nanomolar on-target activity and good metabolic stability. nih.gov Structure-activity relationship studies revealed that substitutions on the pyrimidine (B1678525) ring and the azetidine amine were critical for potency and efficacy. acs.org

| Compound | R¹ | R² | R³ | hH₃R pKi | hH₃R pEC₅₀ | hH₃R Intrinsic Activity (α) |

| 14a | H | H | H | 8.2 | 8.8 | 1.0 |

| 14b | H | Me | Me | 8.0 | 8.7 | 0.9 |

| 14d (VUF16839) | H | Et | Et | 8.5 | 9.5 | 1.0 |

| 11b | i-Pr | Me | Me | 7.2 | 7.9 | 0.3 |

| 11c | i-Pr | Et | Et | 7.2 | 7.8 | 0.3 |

This table presents the structure-activity relationship for a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives as H3R agonists. Data sourced from nih.govacs.org.

Other Neurotransmitter System Interactions

While a significant body of research on this compound derivatives has centered on their interaction with nicotinic acetylcholine receptors (nAChRs), the versatile azetidine scaffold has been explored for its activity at other central nervous system (CNS) targets. These investigations reveal that modifications of the core structure can yield compounds that interact with other key neurotransmitter systems, including glutamatergic and GABAergic pathways.

The metabotropic glutamate receptor 2 (mGlu2) is a G-protein coupled receptor (GPCR) that acts as a presynaptic autoreceptor to reduce glutamate release. nih.gov Positive allosteric modulators (PAMs) of mGlu2 are of therapeutic interest for CNS disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy and schizophrenia. nih.gov

Through a scaffold hopping strategy, researchers identified that the 3-(azetidin-3-yl)-1H-benzimidazol-2-one core could serve as a bioisosteric replacement for a spiro-oxindole piperidine (B6355638) scaffold in a series of mGlu2 PAMs. nih.gov This led to the development of a novel class of potent, selective, and orally bioavailable mGlu2 PAMs. nih.gov The initial compound in this new series, featuring the 3-(azetidin-3-yl)-1H-benzimidazol-2-one core, demonstrated comparable mGlu2 PAM activity and superior metabolic stability compared to its spiro-oxindole piperidine counterpart. nih.gov Further optimization of this azetidine-containing template yielded several compounds with potent activity. nih.gov

Detailed structure-activity relationship (SAR) studies highlighted the importance of the substitutions on the benzimidazolone and the attached heterocyclic ring for potency and efficacy. The data for representative compounds from this series are summarized below.

Table 1: In Vitro Activity of 3-(Azetidin-3-yl)-1H-benzimidazol-2-one Derivatives as mGlu2 PAMs This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Structure Description | mGlu2 EC50 (µM) | mGlu2 Emax (%) |

|---|---|---|---|

| 21 | 3-(1-(6-chloropyridazin-3-yl)azetidin-3-yl)-1H-benzo[d]imidazol-2(3H)-one | 0.224 | 215 |

| 22 | 3-(1-(6-(trifluoromethyl)pyridazin-3-yl)azetidin-3-yl)-1H-benzo[d]imidazol-2(3H)-one | 0.048 | 231 |

| 24 | 3-(1-(6-ethoxypyridazin-3-yl)azetidin-3-yl)-1H-benzo[d]imidazol-2(3H)-one | 0.205 | 237 |

| 25 | 5-chloro-3-(1-(6-chloropyridazin-3-yl)azetidin-3-yl)-1H-benzo[d]imidazol-2(3H)-one | 0.037 | 310 |

Data sourced from ACS Medicinal Chemistry Letters. nih.gov

The azetidine ring has also been incorporated into compounds designed as conformationally constrained analogues of γ-aminobutyric acid (GABA) to target GABA transporters (GATs). researchgate.net Inhibition of GATs, particularly GAT1, is an established strategy for enhancing GABAergic neurotransmission to treat conditions like seizures. frontiersin.org

Studies on azetidine derivatives revealed that the scaffold could produce inhibitors of both GAT-1 and GAT-3. Azetidin-2-ylacetic acid derivatives featuring a lipophilic 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety showed the highest potency at GAT-1. researchgate.netresearchgate.net The most potent GAT-3 inhibitor identified in this series was a β-alanine analog, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid. researchgate.netresearchgate.net

Furthermore, replacing the piperidine ring of a known GABA uptake inhibitor with a 3-hydroxy-3-(4-methoxyphenyl)azetidine structure resulted in derivatives with moderate affinity for both GAT-1 and GAT-3. researchgate.netfrontiersin.orgresearchgate.net These findings underscore the utility of the azetidine framework in designing inhibitors for GABA transporters.

Table 2: Inhibitory Activity of Azetidine Derivatives at Human GABA Transporters (GATs) This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Target | IC50 (µM) |

|---|---|---|

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 |

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 |

Data sourced from European Journal of Medicinal Chemistry. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a derivative of 2-(azetidin-3-yl)pyridine, might interact with a biological target, typically a protein.

Researchers have employed molecular docking to investigate the binding of various pyridine (B92270) and azetidine-containing compounds to different biological targets. For instance, docking studies on 2-azetidinone-based analogues of combretastatin (B1194345) A-4, which share structural similarities with the azetidine (B1206935) moiety, revealed high binding affinity to the colchicine (B1669291) site on tubulin. researchgate.net Similarly, docking studies of thiazole (B1198619) clubbed pyridine scaffolds against the SARS-CoV-2 main protease (Mpro) have been conducted to evaluate their potential as COVID-19 inhibitors. mdpi.com In these studies, the binding energy and interactions with key amino acid residues in the active site are calculated to predict the binding affinity and mode. researchgate.netmdpi.com

In a study on 2-pyridin-3-yl-benzo[d] chemscene.comvulcanchem.comoxazin-4-one derivatives, molecular docking was used to build a common binding model into the human neutrophil elastase binding site. researchgate.net This involved comparing different software for conformational analysis to identify the most representative conformers for modeling protein-ligand interactions. researchgate.net The results from such studies can guide the synthesis of new derivatives with improved activity. For example, the docking of newly synthesized 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives showed that the presence of a thiourea (B124793) fragment increased their affinity for the target protein. d-nb.info

The general workflow for molecular docking involves:

Preparation of the ligand structure (e.g., this compound derivative).

Preparation of the receptor (protein) structure, often obtained from the Protein Data Bank (PDB).

Running the docking simulation using software like AutoDock or Glide. rjptonline.org

Analyzing the results, including the predicted binding poses, binding energies, and key interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.comrjptonline.org

Interactive Table: Examples of Molecular Docking Studies on Related Scaffolds

| Compound/Scaffold | Target Protein | Key Findings |

|---|---|---|

| 2-Azetidinone-based combretastatin A-4 analogues | Tubulin (colchicine site) | High binding affinity, suggesting potential as anticancer agents. researchgate.net |

| Thiazole clubbed pyridine scaffolds | SARS-CoV-2 main protease (Mpro) | Good fit within the binding site, indicating potential as COVID-19 inhibitors. mdpi.com |

| 2-Pyridin-3-yl-benzo[d] chemscene.comvulcanchem.comoxazin-4-one derivatives | Human neutrophil elastase | Development of a common binding model to guide the design of anti-inflammatory compounds. researchgate.net |

| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives | Thrombin | Thiourea fragment increases affinity for the target protein. d-nb.info |

Molecular Dynamics Simulations for Binding Conformations and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide detailed information about the stability of a ligand-protein complex and the conformational changes that may occur upon binding. nih.gov

For derivatives containing the this compound scaffold, MD simulations can be used to validate the results of molecular docking studies. nih.gov While docking provides a static picture of the binding pose, MD simulations offer a dynamic view, revealing how the ligand and protein interact and adapt to each other over a period of time, typically nanoseconds. nih.govnih.gov

A typical MD simulation study involves:

Taking the best-docked pose of the ligand-protein complex as the starting point.

Placing the complex in a simulation box with solvent molecules (usually water) and ions to mimic physiological conditions.

Running the simulation for a specific duration, during which the forces between atoms are calculated and the equations of motion are integrated.

Analyzing the trajectory to assess the stability of the complex. Key parameters analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) of the protein. mdpi.comresearchgate.net

Stable RMSD values over the simulation time suggest a stable binding complex. nih.gov For example, in a study of TTK inhibitors with a 1H-Pyrrolo[3,2-c] pyridine core, MD simulations confirmed the stability of the newly designed compounds in the active site of the TTK protein. nih.gov Similarly, MD simulations of a thiazole-pyridine compound complexed with the SARS-CoV-2 main protease showed stability over a 100 ns trajectory, supporting its potential as a viral inhibitor. mdpi.com

Interactive Table: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Implication for Stability |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time, relative to a reference structure. | A low and stable RMSD value indicates that the complex is stable and does not undergo significant conformational changes. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each amino acid residue around its average position during the simulation. | Higher RMSF values indicate more flexible regions of the protein, which could be important for ligand binding or protein function. |

| Radius of Gyration (Rg) | Represents the root-mean-square distance of the atoms from their common center of mass. | A stable Rg value suggests that the protein maintains its overall shape and compactness during the simulation. researchgate.net |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-protein interaction. | A more negative binding free energy indicates a stronger and more favorable interaction. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

For compounds containing the pyridine and azetidine moieties, QSAR studies can provide valuable insights. For example, a QSAR analysis was performed on 5-substituted (aryl methylene) pyridine-2-amine derivatives to understand their potential as antibacterial agents. scirp.org Such studies typically involve the following steps:

A dataset of compounds with known biological activities is collected.

Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

A mathematical model is developed using statistical methods to correlate the descriptors with the biological activity.

The model is validated to ensure its predictive power.

In a study on 1H-Pyrrolo[3,2-c] pyridine core-containing inhibitors of TTK protein, 3D-QSAR modeling was performed using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA). nih.gov The resulting models showed that electrostatic, steric, and other fields played a key role in the structure-activity relationship of these compounds. nih.gov This information can be used to design new compounds with enhanced activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations can provide valuable information about the geometry, energy, and reactivity of molecules like this compound.

DFT has been used to study the structural properties, dipole moments, and energies of various heterocyclic compounds. kpfu.rumaterialsciencejournal.org For instance, DFT calculations have been employed to study the properties of azobenzene (B91143) derivatives and perimidine hybrids. kpfu.rumaterialsciencejournal.org In the context of this compound, DFT could be used to:

Optimize the molecular geometry to find the most stable conformation.

Calculate the distribution of electron density and electrostatic potential, which can indicate reactive sites in the molecule.

Determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate or accept electrons.

Predict spectroscopic properties, such as NMR chemical shifts, which can aid in structure elucidation.

A study on nitroimine derivatives of azetidine used DFT calculations to determine their heats of formation and other properties to assess their potential as high-energy-density compounds. researchgate.net Such theoretical calculations provide fundamental insights that can complement experimental findings.

Scaffold Design and Virtual Screening Techniques

The this compound framework serves as a valuable scaffold in drug design. A scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds. The pyridine and azetidine rings in this scaffold are common in medicinal chemistry due to their ability to form various binding interactions. vulcanchem.comnih.gov

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. It uses the principle of molecular similarity, where compounds that are structurally similar are more likely to have similar biological activities. researchgate.net

Structure-based virtual screening uses the 3D structure of the target protein to dock a library of compounds and score them based on their predicted binding affinity. researchgate.net

In a study aimed at finding novel mGlu2 receptor positive allosteric modulators (PAMs), a scaffold hopping approach was used. nih.gov This involved computationally searching for new core structures that could mimic the shape and electrostatic properties of a known active compound. nih.gov This led to the identification of the 3-(azetidin-3-yl)-1H-benzimidazol-2-one core as a bioisosteric replacement for a spiro-oxindole piperidine (B6355638) scaffold. nih.gov Such techniques are powerful for discovering novel chemotypes with improved properties.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including 2-(Azetidin-3-yl)pyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR: Proton NMR is used to identify the number and type of hydrogen atoms in a molecule. For this compound, characteristic signals would be expected for both the pyridine (B92270) and azetidine (B1206935) ring protons. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0–8.5 ppm), while the aliphatic protons of the four-membered azetidine ring resonate further upfield. vulcanchem.comrsc.org The strained azetidine ring protons are expected to show distinct splitting patterns due to geminal and vicinal coupling. rsc.orgmdpi.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The pyridine ring carbons would exhibit signals in the aromatic region (δ 100-160 ppm), while the azetidine ring carbons would be found in the aliphatic region. rsc.orgipb.pt The specific chemical shifts help confirm the connectivity between the two heterocyclic rings. mdpi.com

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide invaluable information. ipb.pt Techniques like the ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectrum can definitively confirm the structure by showing correlations between protons and nitrogen atoms. mdpi.com For this compound, distinct signals would be observed for the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the azetidine ring. mdpi.com The chemical shifts of azetidine nitrogen atoms are reported to be in the range of δ -315 to -350 ppm in related structures. mdpi.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Nucleus | Ring | Position | Predicted Chemical Shift (ppm) | Multiplicity / Coupling |

| ¹H | Pyridine | H-6 | ~8.5 | ddd |

| ¹H | Pyridine | H-4 | ~7.5 | ddd |

| ¹H | Pyridine | H-3, H-5 | ~7.2-7.4 | m |

| ¹H | Azetidine | CH | ~3.9 | m |

| ¹H | Azetidine | CH₂ | ~4.0-4.5 | m |

| ¹³C | Pyridine | C-2 | ~161 | s |

| ¹³C | Pyridine | C-6 | ~148 | d |

| ¹³C | Pyridine | C-4 | ~137 | d |

| ¹³C | Pyridine | C-3, C-5 | ~120-127 | d |

| ¹³C | Azetidine | CH | ~35 | d |

| ¹³C | Azetidine | CH₂ | ~58 | t |

| ¹⁵N | Pyridine | N-1 | -70 to -100 | - |

| ¹⁵N | Azetidine | N-1' | -330 to -350 | - |

Note: Predicted values are based on data from similar structures and may vary depending on solvent and experimental conditions. rsc.orgmdpi.com

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to generate a protonated molecular ion [M+H]⁺. For this compound, ESI-MS would be expected to show a prominent peak corresponding to its molecular weight plus the mass of a proton, confirming the compound's mass. vulcanchem.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. mdpi.com By comparing the exact measured mass to the calculated mass for a proposed formula (e.g., C₈H₁₀N₂ for the neutral compound), the molecular formula can be confirmed with a high degree of confidence, distinguishing it from other potential isomers. rsc.orgrsc.org

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ion Mode | Expected m/z | Information Obtained |

| ESI-MS | Positive | 135.09 | Molecular Weight Confirmation ([M+H]⁺) |

| HRMS | Positive | 135.0917 | Elemental Composition Confirmation (C₈H₁₁N₂⁺) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibration of atoms and functional groups within a molecule. It is a rapid and effective method for identifying the presence of specific structural motifs.

For this compound, the IR spectrum would display characteristic absorption bands. These include C-H stretching vibrations for both the aromatic pyridine ring and the aliphatic azetidine ring. Aromatic C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-N stretching of the azetidine ring and the N-H stretching (if the azetidine nitrogen is protonated or unsubstituted) would also be present. rsc.orgresearchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3100 | N-H Stretch | Secondary Amine (Azetidine) |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| ~3000-2850 | C-H Stretch | Aliphatic (Azetidine) |

| ~1600-1580 | C=N Stretch | Pyridine Ring |

| ~1500-1400 | C=C Stretch | Pyridine Ring |

| ~1250-1020 | C-N Stretch | Aliphatic Amine (Azetidine) |

Note: Frequencies are approximate and based on data from related heterocyclic compounds. rsc.orgresearchgate.netresearchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing the exact positions of atoms in space, as well as bond lengths and angles.

This technique is particularly crucial for establishing the absolute configuration of chiral centers, should any exist in derivatives of the parent compound. While this compound itself is achiral, many of its derivatives used in research are chiral. For such molecules, X-ray crystallography provides unambiguous proof of their stereochemistry. nih.gov The process involves growing a single crystal of suitable quality, collecting diffraction data, and refining the structural model. nih.govresearchgate.net The resulting crystal structure confirms the molecular connectivity and conformation, providing the ultimate structural proof. researchgate.net

Applications Beyond Medicinal Chemistry

Catalytic Applications

The 2-(Azetidin-3-yl)pyridine framework is valuable in the field of catalysis, primarily serving as a versatile ligand or a building block for more complex catalytic systems. The nitrogen atoms in both the pyridine (B92270) and azetidine (B1206935) rings can coordinate with metal centers, influencing the activity and selectivity of catalysts.

Azetidine derivatives are recognized for their use as ligands in various catalytic processes. These include metal-catalyzed reactions such as reductions, cycloadditions, and crucial C-C bond forming reactions. For instance, azetidine-containing ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The pyridine moiety within the this compound structure can act as a directing group in C-H activation reactions, enabling regioselective functionalization of molecules.

Furthermore, the field of organocatalysis, which uses small organic molecules to catalyze reactions, has also seen the application of azetidine-containing compounds. Chiral N-oxides of such compounds can function as effective organocatalysts in asymmetric synthesis. The development of catalytic systems incorporating the this compound motif is an active area of research, aiming to leverage its unique stereoelectronic properties for novel chemical transformations.

Table 1: Catalytic Applications of the Azetidine-Pyridine Scaffold

| Application Area | Specific Role | Type of Reaction | Metal (if applicable) |

| Metal Catalysis | Ligand | Cross-coupling | Palladium |

| Metal Catalysis | Ligand | Reductions, Cycloadditions | Cobalt, Palladium |

| C-H Activation | Directing Group | Arylation | Palladium |

| Organocatalysis | Organocatalyst | Asymmetric Synthesis | N/A |

Role as Amino Acid Surrogates and Peptidomimetics

The structural rigidity and defined stereochemistry of the this compound scaffold make it an excellent candidate for use as an amino acid surrogate and a component in peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess enhanced stability, bioavailability, or receptor selectivity.

The usefulness of azetidines as substitutes for natural amino acids is highly recognized. The four-membered ring constrains the molecular conformation, a valuable trait in designing molecules that bind to specific biological targets. Azetidine-2-carboxylic acid, for example, is a well-known analogue of the amino acid proline and is used in the synthesis of peptide-based compounds. Similarly, derivatives of this compound can be designed to mimic the spatial arrangement of side chains of other amino acids.

In the context of peptidomimetics, the azetidine ring serves as a stable, non-natural scaffold. This is particularly useful in developing inhibitors for enzymes like proteases and kinases, where mimicking the transition state of a peptide bond or the binding mode of ATP is crucial. For instance, 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one compounds have been synthesized for biological screening, demonstrating the integration of this scaffold into drug-like molecules. The incorporation of such heterocyclic systems can lead to novel therapeutic agents with improved pharmacological profiles compared to their natural peptide counterparts.

Table 2: this compound in Peptidomimetic Design

| Mimicked Structure | Rationale | Example Application Area |

| Amino Acid (e.g., Proline) | The constrained ring mimics the backbone torsion angles of specific amino acids. | Synthesis of peptide analogues. |

| Peptide Backbone | The azetidine ring replaces a portion of a peptide to increase stability against enzymatic degradation. | Development of protease inhibitors. |

| Bioactive Conformation | The rigid scaffold helps lock the molecule in a desired shape for binding to a biological target. | Kinase and receptor inhibitors. |

Materials Science Applications

The potential for this compound and its derivatives in materials science is an emerging area of interest. The electronic properties of the pyridine ring, combined with the structural features of the azetidine, suggest applicability in the creation of novel functional materials.

There is prospective use for these compounds in developing materials with specific electronic or optical properties. Furthermore, the triazole-azetidine motif, a related structure, has been considered for use in creating photo-crosslinkable biomaterials for polymer chemistry. The incorporation of the this compound unit into polymer chains could potentially enhance the thermal stability or modify the reactivity of the resulting material.

While concrete applications are still under exploration, the unique molecular architecture of this compound makes it a candidate for investigation in areas such as conductive polymers or specialized organic electronic materials. Its ability to participate in hydrogen bonding and coordinate with metals also suggests possibilities for creating structured supramolecular assemblies and metal-organic frameworks (MOFs).

Table 3: Potential Materials Science Applications

| Application Area | Potential Role of the Compound | Desired Property |

| Polymer Chemistry | Monomer or additive in polymers. | Enhanced thermal stability, modified reactivity. |

| Electronic Materials | Component in organic semiconductors. | Tailored electronic or optical properties. |

| Supramolecular Chemistry | Building block for self-assembling systems. | Formation of ordered nanostructures. |

| Biomaterials | Component in photo-crosslinkable materials. | Biocompatible and functional scaffolds. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Complex Architectures

While methods for synthesizing the core 2-(azetidin-3-yl)pyridine structure exist, the next frontier lies in the development of more sophisticated and efficient strategies to incorporate this motif into complex molecular architectures. The inherent strain of the azetidine (B1206935) ring presents both a challenge and an opportunity for synthetic chemists. researchgate.net

Future research will likely focus on:

Strain-Release Approaches: Harnessing the ring strain of azetidine precursors, such as azabicyclo[1.1.0]butanes, through photocatalytic radical strain-release (RSR) processes can lead to the formation of densely functionalized azetidines in a single step. chemrxiv.org This method allows for the simultaneous creation of multiple bonds and the installation of various functional groups. chemrxiv.org

Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure this compound derivatives is crucial for understanding their interactions with chiral biological targets. vulcanchem.com The lack of general methods for creating enantiopure azetidines remains a significant hurdle to overcome. acs.org

Flow Chemistry: Utilizing flow chemistry techniques can offer better control over reaction parameters, improve safety, and facilitate the scalable production of azetidine-containing compounds. vulcanchem.com

Late-Stage Functionalization: Devising methods for the selective functionalization of the azetidine or pyridine (B92270) ring at a late stage of a synthetic sequence would provide rapid access to a diverse range of analogues for structure-activity relationship (SAR) studies.

A comparative look at some synthetic approaches is presented below:

| Method | Key Features | Potential Advantages | Reported Yields |

| Horner-Wadsworth-Emmons Reaction | Followed by aza-Michael addition. mdpi.com | Reliable for creating substituted alkenes from ketones. mdpi.com | Good to excellent (up to 93%). mdpi.com |

| Ring Contraction | Rearrangement of larger rings like 3-(chloromethyl)azetidin-2-ones. acs.org | Access to azetidine-3-carboxylic acid esters. acs.org | 41-88%. acs.org |

| [2+2] Cycloaddition | Reaction of imines with ketenes (Staudinger synthesis). mdpi.com | Access to β-lactam intermediates. mdpi.com | Good yields reported. mdpi.com |

| Radical Strain-Release (RSR) Photocatalysis | Utilizes strained precursors like azabicyclo[1.1.0]butanes. chemrxiv.org | High chemical yields in a single operation. chemrxiv.org | High. chemrxiv.org |

Exploration of Undiscovered Biological Activities

The this compound scaffold has primarily been explored for its activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov However, the structural motifs present in this compound suggest a broader potential range of biological activities that remain largely unexplored. researchgate.netresearchgate.net

Future research should investigate the activity of this compound derivatives against a wider array of biological targets, including:

Other Neurological Receptors: Given its presence in compounds targeting CNS disorders, exploring its interaction with other neurotransmitter receptors like dopamine (B1211576) and serotonin (B10506) receptors is a logical next step. researchgate.net

Enzymes: The pyridine and azetidine rings can participate in various interactions with enzyme active sites. Investigating its potential as an inhibitor for kinases, proteases, or other enzyme classes could unveil new therapeutic applications.

Antimicrobial and Antiviral Targets: Heterocyclic compounds containing pyridine and azetidine moieties have shown promise as antimicrobial and antiviral agents. researchgate.netvulcanchem.com Screening libraries of this compound derivatives against various pathogens could lead to the discovery of new anti-infective agents.

Mechanistic Insights into Biological Action and Selectivity

A deeper understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. The conformational rigidity of the azetidine ring can enhance target selectivity. vulcanchem.com

Future research in this area will likely involve:

Structural Biology: Co-crystallization of this compound analogues with their target proteins will provide invaluable information about binding modes and key interactions.

Computational Modeling: Molecular dynamics simulations and quantum mechanics calculations can help elucidate the conformational preferences of the azetidine ring and its influence on binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogues will continue to be a cornerstone for understanding the structural requirements for potent and selective ligands.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Azetidine-Pyridine Scaffolds

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. mednexus.orgnih.govmdpi.com These technologies can be powerfully applied to the exploration of azetidine-pyridine scaffolds.

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activities, pharmacokinetic properties (ADMET), and potential toxicity of novel this compound derivatives, thereby prioritizing the synthesis of the most promising candidates. mdpi.comresearchgate.net

De Novo Design: Generative AI models can design novel molecular structures based on the azetidine-pyridine scaffold that are optimized for specific biological targets and desired properties. nih.gov

Retrosynthetic Analysis: AI tools can assist in planning the synthesis of complex this compound analogues by identifying optimal reaction pathways and conditions. nih.gov

Overcoming Synthetic Challenges for Scalable Production

For any promising drug candidate, the ability to produce it on a large scale is paramount. The synthesis of azetidine-containing compounds can be challenging due to the strained nature of the four-membered ring. researchgate.net

Future research will need to address:

Process Optimization: Developing robust and scalable synthetic routes that are cost-effective and environmentally friendly is a critical step towards the commercialization of any drug based on the this compound scaffold.

Alternative Starting Materials: Exploring alternative and more readily available starting materials for the synthesis of the azetidine ring could significantly impact the scalability of the process.

Q & A

Q. What are the recommended synthetic routes for 2-(Azetidin-3-yl)pyridine, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the chlorine atom in structurally analogous compounds (e.g., 3-chloro-5-(trifluoromethyl)pyridine derivatives) can undergo substitution with azetidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization strategies include:

- Temperature control : Higher temperatures (≥100°C) may accelerate substitution but risk side reactions like hydrolysis.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for pyridine derivatives .

- Purification : Column chromatography with silica gel (eluent: EtOAc/hexane) or recrystallization from ethanol enhances purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., azetidine ring protons at δ 3.2–3.8 ppm; pyridine protons at δ 7.5–8.5 ppm) .

- X-ray crystallography : Use SHELX software for structure refinement. Ensure high-resolution data (R-factor < 5%) to resolve azetidine-pyridine torsion angles .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 149.1 for C₈H₁₀N₂) .

Q. What safety protocols are critical when handling this compound in the lab?

Refer to GHS classifications for similar azetidine/pyridine compounds:

- Acute toxicity : Use fume hoods (ventilation ≥ 0.5 m/s) to avoid inhalation .

- Skin/eye protection : Wear nitrile gloves and safety goggles. In case of contact, rinse with water for 15 minutes .

- Waste disposal : Neutralize with dilute HCl before discarding in halogenated waste containers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., pyridine N vs. azetidine NH) .

- Transition states : Simulate reaction pathways (e.g., substitution at the azetidine 3-position) using Gaussian 16 with a 6-31G(d) basis set .

- Contradictions : Validate computational predictions with experimental kinetic data (e.g., compare calculated vs. observed activation energies for ring-opening reactions) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Case study approach:

- Dose-response validation : Replicate assays (e.g., enzyme inhibition IC₅₀) across multiple cell lines to rule out cell-specific artifacts .

- Metabolite profiling : Use LC-MS to detect degradation products (e.g., oxidized pyridine rings) that may skew bioactivity results .

- Structural analogs : Compare activity of this compound with its piperidine analog (e.g., 2-(Piperidin-2-yl)pyridine) to isolate azetidine-specific effects .

Q. How can researchers design experiments to study the azetidine ring’s conformational flexibility in this compound?

Methodological framework:

- Variable-temperature NMR : Monitor ring puckering dynamics (e.g., coalescence temperature for chair-boat transitions) .

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ring inversion barriers (force field: GAFF2) .

- Crystallographic disorder analysis : Refine X-ray data with SHELXL to quantify thermal motion parameters (B-factors) for azetidine carbons .

Q. What advanced techniques optimize regioselectivity in functionalizing this compound?

Regioselective approaches:

- Directed ortho-metalation : Use LDA to deprotonate the pyridine ring, followed by electrophilic quenching (e.g., I₂ for iodination at C-4) .

- Protecting groups : Temporarily block the azetidine NH with Boc to prevent undesired N-alkylation during pyridine substitution .

- Cross-coupling : Pd-catalyzed C–H activation (e.g., Fujiwara-Moritani reaction) for selective alkenylation at electron-deficient pyridine positions .

Q. Data Analysis and Validation

Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?

- Root cause analysis : Check for solvatomorphism (e.g., ethanol vs. DMSO crystallization altering torsion angles) .

- DFT-NMR comparison : Calculate chemical shifts using Gaussian and overlay with experimental spectra to identify discrepancies .